![molecular formula C21H22N2O4 B4006894 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4006894.png)
4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(tetrahydro-2-furanylmethyl)benzamide
Overview
Description
4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(tetrahydro-2-furanylmethyl)benzamide is a useful research compound. Its molecular formula is C21H22N2O4 and its molecular weight is 366.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(tetrahydro-2-furanylmethyl)benzamide is 366.15795719 g/mol and the complexity rating of the compound is 652. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(tetrahydro-2-furanylmethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(tetrahydro-2-furanylmethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Ultrasound-Assisted Synthesis
A study described the ultrasound-assisted synthesis of novel derivatives with promising in vitro anti-tubercular activity against Mycobacterium tuberculosis. This synthesis approach, utilizing green chemistry tools, aimed to develop potential leads in anti-tubercular drug discovery, highlighting the compound's relevance in medicinal chemistry and pharmacology (Nimbalkar et al., 2018).
Molecular Structure and Chemical Reactivity
Another research focused on the theoretical evaluation of molecular structure, chemical reactivity, and potential for treating cardiovascular and cerebrovascular diseases. The study incorporated molecular docking studies, suggesting the compound's applicability in drug design and development for specific health conditions (Ranjith et al., 2022).
Enantioselective Synthesis
Research on enantioselective synthesis of related compounds, aiming at developing methodologies for synthesizing enantiomerically pure substances, illustrates the compound's significance in synthetic organic chemistry. Such studies contribute to the understanding of stereochemistry and its implications for drug efficacy and safety (Allemann & Vogel, 1994).
Acid-Catalyzed Rearrangement
A study on the acid-catalyzed rearrangement of related compounds to produce protected amines showcases the compound's versatility in synthetic transformations. This research can inform the development of novel synthetic routes for pharmaceuticals (Nativi et al., 1989).
properties
IUPAC Name |
4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-N-(oxolan-2-ylmethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c24-19(22-11-16-2-1-9-27-16)12-5-7-15(8-6-12)23-20(25)17-13-3-4-14(10-13)18(17)21(23)26/h3-8,13-14,16-18H,1-2,9-11H2,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMFTTFHKGDVRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC=C(C=C2)N3C(=O)C4C5CC(C4C3=O)C=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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